PD 151,242

説明

Overview of the Chemical Compound PD 151,242 in Academic Context

Structural Classification and General Characteristics Relevant to Biological Interaction

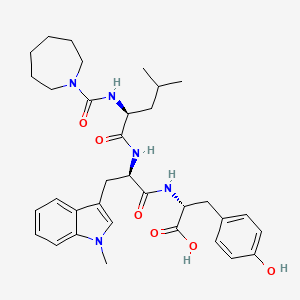

This compound is structurally classified as a complex synthetic compound, specifically a linear tetrapeptide. Its chemical name is N-((hexahydro-1-azepinyl)carbonyl)-Leu(1-methyl)-Trp-Trp. The compound's intricate structure incorporates amino acid residues—leucyl, 1-methyl-tryptophyl, and tryptophan—linked by peptide bonds, alongside a hexahydro-1-azepinyl moiety attached to the leucyl residue via a carbonyl linkage. guidetopharmacology.org This complex molecular architecture is critical to its biological interactions, suggesting a specific mode of engagement with target molecules and potential influence on various physiological processes. guidetopharmacology.org Academic investigations into this compound have explored its effects on cell signaling pathways, its capacity for enzyme inhibition, and its interactions with biological receptors. guidetopharmacology.org

Historical Context of its Identification and Initial Academic Investigations

The identification and initial academic investigations of this compound emerged from the broader research into the endothelin system. Developed by Parke-Davis, this compound was synthesized with the specific aim of creating a selective radioligand for the endothelin A (ET-A) receptor. labsolu.cauni.lunih.gov Early academic studies focused on characterizing its binding properties in various human tissues. For instance, researchers investigated its high-affinity binding to human vascular tissues, including the aorta, pulmonary arteries, and coronary arteries. uni.lu Further investigations extended to its application in characterizing ET-A receptors in human kidney and brain cortex, demonstrating its utility as a research tool. tocris.comcenmed.com The development of [125I]-PD151242 as a selective radioligand for human ET-A receptors was formally reported in 1994, marking a significant milestone in endothelin research.

Significance within the Endothelin System

Role as an Endothelin Receptor Antagonist in Research

This compound functions as a highly selective antagonist of the endothelin A (ET-A) receptor. labsolu.canih.gov This selectivity is a key characteristic, distinguishing it from compounds that target other endothelin receptor subtypes. Research has consistently demonstrated its high affinity for the ET-A receptor, with significantly lower affinity for the endothelin B (ET-B) receptor. uni.lu

In research, this compound has been instrumental in elucidating the specific roles of ET-A receptors in various physiological processes. For example, studies have shown that this compound can significantly reduce insulin-induced increases in arterial contractile responses, highlighting the involvement of ET-A receptors in vascular contractility under certain conditions. As a functional antagonist, it elicits a significant, parallel rightward shift of the Endothelin-1 (B181129) (ET-1) dose-response curve in isolated coronary arteries, indicating its ability to competitively inhibit ET-1 binding and subsequent receptor activation. uni.lu Its antagonist properties have been compared with other known ET-A selective ligands such as BQ123 and FR139317, further validating its utility in pharmacological studies. uni.lu

Development and Application as a Selective Radioligand in Biomedical Research

The development of [125I]-PD151242, a radioiodinated derivative of this compound, has been pivotal for biomedical research. This compound was specifically synthesized to serve as a selective radioligand for human ET-A receptors, enabling detailed receptor binding studies. uni.lu

Its application in saturation binding assays has revealed a single population of high-affinity ET-A receptors in various human tissues, including the aorta, pulmonary arteries, coronary arteries, and kidney. uni.lutocris.com For instance, in human aorta, [125I]-PD151242 demonstrated a dissociation constant (KD) of 0.76 ± 0.17 nM and a maximum binding capacity (Bmax) of 5.98 ± 1.56 fmol mg-1 protein. Similarly, in human kidney, the KD was 0.75 ± 0.07 nM and Bmax was 48.4 ± 1.6 fmol mg-1 protein. uni.lutocris.com

The following table summarizes key binding parameters of [125I]-PD151242 in various human tissues:

| Tissue Type | KD (nM) | Bmax (fmol mg-1 protein) | Reference |

| Human Aorta | 0.76 ± 0.17 | 5.98 ± 1.56 | uni.lu |

| Human Pulmonary Artery | 1.75 ± 0.20 | 12.78 ± 1.39 | uni.lu |

| Human Coronary Artery | 0.51 ± 0.07 | 44.9 ± 1.67 | uni.lu |

| Human Kidney | 0.75 ± 0.07 | 48.4 ± 1.6 | tocris.com |

[125I]-PD151242 is widely utilized in quantitative autoradiography to map the expression and localization of ET-A receptors in biological samples. This technique has been employed to visualize ET-A receptors in various organs, including the liver parenchyma, renal medulla, lung, and, notably, within blood vessels. tocris.comcenmed.com It has also proven valuable in delineating the microvasculature in glioblastoma multiforme (GBM), demonstrating its utility in pathological tissue analysis. cenmed.com

Scope and Objectives of Academic Inquiry and its Contribution to Scientific Knowledge

The academic inquiry surrounding this compound is broad, focusing on deepening the understanding of the endothelin system and its implications in health and disease. The discovery of endothelin peptides, including ET-1, initiated a new domain of biomedical research, and this compound has been a crucial tool in this endeavor. labsolu.ca

A primary objective of academic research utilizing this compound is to characterize the ET-A receptor subtype in various human and animal tissues, thereby contributing to a more precise understanding of endothelin's physiological and pathophysiological roles. uni.lu Its use as a selective antagonist and radioligand has facilitated studies on the endothelin system's involvement in cardiovascular diseases, hypertension, and other conditions where endothelin plays a role. guidetopharmacology.orglabsolu.canih.gov By selectively modulating ET-A receptor activity, researchers can investigate the specific contributions of this receptor to vascular tone, cell proliferation, and other cellular responses, which is vital for identifying potential therapeutic targets. The compound's application continues to advance scientific knowledge by providing insights into the mechanisms of endothelin action and the potential for ET-A receptor modulation in various disease states.

特性

CAS番号 |

155561-67-4 |

|---|---|

分子式 |

C34H45N5O6 |

分子量 |

619.7 g/mol |

IUPAC名 |

(2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1-methylindol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C34H45N5O6/c1-22(2)18-27(37-34(45)39-16-8-4-5-9-17-39)31(41)35-28(20-24-21-38(3)30-11-7-6-10-26(24)30)32(42)36-29(33(43)44)19-23-12-14-25(40)15-13-23/h6-7,10-15,21-22,27-29,40H,4-5,8-9,16-20H2,1-3H3,(H,35,41)(H,36,42)(H,37,45)(H,43,44)/t27-,28+,29+/m0/s1 |

InChIキー |

JVILFANCFWZBFU-ZGIBFIJWSA-N |

SMILES |

CC(C)CC(C(=O)NC(CC1=CN(C2=CC=CC=C21)C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)N4CCCCCC4 |

異性体SMILES |

CC(C)C[C@@H](C(=O)N[C@H](CC1=CN(C2=CC=CC=C21)C)C(=O)N[C@H](CC3=CC=C(C=C3)O)C(=O)O)NC(=O)N4CCCCCC4 |

正規SMILES |

CC(C)CC(C(=O)NC(CC1=CN(C2=CC=CC=C21)C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)N4CCCCCC4 |

他のCAS番号 |

155561-67-4 |

配列 |

LXY |

同義語 |

N-((hexahydro-1-azepinyl)carbonyl)-Leu(1-methyl)-Trp-Trp N-((hexahydro-1-azepinyl)carbonyl)-leucyl(1-methyl)-tryptophyl-tryptophan PD 151,242 PD 151242 PD-151,242 PD-151242 PD151242 |

製品の起源 |

United States |

Molecular Mechanisms of Action and Target Interaction of Pd 151,242

Endothelin Receptor Selectivity and Binding Kinetics

PD 151,242 functions as a highly selective antagonist for the endothelin A (ETA) receptor. This selectivity is crucial for its pharmacological profile, allowing for targeted investigation and modulation of ETA receptor-mediated pathways.

Characterization of High Affinity and Selectivity for Endothelin A (ETA) Receptors

This compound exhibits high affinity and significant selectivity for the ETA receptor. Studies in human left ventricle tissue have shown that unlabelled this compound competes with specific [125I]-Endothelin-1 (ET-1) binding in a biphasic manner, demonstrating high affinity for the ETA-site (KD = 7.21 ± 2.83 nM) and considerably lower affinity for the ETB-subtype (KD = 104 ± 23 µM) iiab.me. This indicates a selectivity ratio greater than 10,000-fold for the high-affinity ETA site iiab.me. Similarly, in human aorta, ETA-selective ligands like BQ123 (KD = 0.41 ± 0.26 nM) and FR139317 (KD = 0.55 ± 0.11 nM) competed for [125I]-PD 151,242 binding with nanomolar affinity, while the ETB-selective compound BQ3020 competed with micromolar affinity (KD = 1.36 ± 0.25 µM) wikipedia.org. The high affinity and selectivity of [125I]-PD 151,242 for ETA receptors make it a valuable radioligand for characterizing this subtype in human tissues iiab.mewikipedia.org.

Quantitative Binding Studies with Radiolabeled this compound

Quantitative binding studies utilizing radiolabeled [125I]-PD 151,242 have provided detailed insights into its interaction with endothelin receptors, including saturation binding parameters, reversibility, and competitive binding profiles.

Saturation binding assays with [125I]-PD 151,242 reveal a single population of high-affinity endothelin receptors in various tissues. The dissociation constant (KD) represents the concentration of ligand at which half of the receptors are occupied at equilibrium, while the maximum binding capacity (Bmax) indicates the total density of receptors in a given sample tocris.comtocris.com.

The following table summarizes KD and Bmax values obtained from saturation binding assays using [125I]-PD 151,242 across different mammalian tissues:

Table 1: Saturation Binding Assay Parameters for [125I]-PD 151,242

| Tissue/Species | KD (nM) | Bmax (fmol/mg protein) | Reference |

| Human Left Ventricle | 1.07 ± 0.08 | 29.8 ± 4.2 | iiab.me |

| Porcine Left Ventricle | 1.92 ± 0.27 | 493 ± 248 | iiab.me |

| Rat Heart | 0.64 ± 0.08 | 82.3 ± 4.7 | iiab.me |

| Human Aorta | 0.76 ± 0.17 | 5.98 ± 1.56 | wikipedia.org |

| Human Pulmonary Artery | 1.75 ± 0.20 | 12.78 ± 1.39 | wikipedia.org |

| Human Coronary Artery | 0.51 ± 0.07 | 44.9 ± 1.67 | wikipedia.org |

| Human Kidney | 0.75 ± 0.07 | 48.4 ± 1.6 | nih.gov |

These data indicate consistent high-affinity binding of [125I]-PD 151,242 across different human, porcine, and rat tissues.

The binding of [125I]-PD 151,242 to endothelin receptors is reversible. In human left ventricle sections, binding was time-dependent, reaching equilibrium after 120 minutes at 23°C, with an association rate constant of 0.0235 min⁻¹ nM⁻¹. The binding was reversible at 23°C, exhibiting a dissociation rate constant of 0.00144 min⁻¹ iiab.me. Similarly, in human aorta, the binding of [125I]-PD 151,242 was reversible at 23°C, with an observed dissociation rate constant of 0.0025 ± 0.0006 min⁻¹ wikipedia.org. The reversibility of binding is a characteristic feature of many pharmacologically active receptor-binding molecules wikipedia.orgsigmaaldrich.com.

This compound engages in competitive binding with both endogenous endothelin peptides and other synthetic endothelin receptor ligands, primarily at the ETA receptor. Unlabelled this compound competes with [125I]-ET-1 binding to human left ventricle tissue, showing a biphasic inhibition curve with high affinity for the ETA-site and much lower affinity for the ETB-subtype iiab.me.

Studies in human kidney, an ETB-rich tissue, demonstrated that ETA-receptor-selective ligands such as BQ123 (KD = 0.43 ± 0.10 nM) and FR139317 (KD = 0.37 ± 0.06 nM) competed for [125I]-PD 151,242 binding with sub-nanomolar affinity, yielding monophasic inhibition curves nih.gov. In contrast, the ETB-selective agonist BQ3020, even at a high concentration of 10 µM, inhibited only about 50% of the binding, further highlighting this compound's ETA selectivity nih.gov. The non-selective ligand RO462005 also competed for [125I]-PD 151,242 binding with a KD of 1.31 ± 1.38 µM nih.gov.

These competitive binding profiles underscore this compound's high selectivity for the ETA receptor over the ETB receptor, making it a valuable tool for distinguishing between endothelin receptor subtypes iiab.mewikipedia.orgnih.gov.

Comparative Receptor Binding Profiles Across Various Mammalian Tissues and Species (Human, Rat, Porcine)

This compound has been utilized to characterize ETA receptor binding in a variety of mammalian tissues and species, demonstrating consistent high-affinity binding to the ETA subtype.

Human Tissues : High-affinity ETA receptors, visualized with [125I]-PD 151,242, are found in human left ventricle, aorta, pulmonary arteries, and coronary arteries iiab.mewikipedia.org. In human kidney, ETA receptors are mainly localized to blood vessels, including interlobular and arcuate arteries, arterioles, and adjacent arcuate veins nih.gov. This compound has also been used to characterize endothelin receptor subtypes in human myometrium bio-techne.com.

Rat Tissues : In rat heart, [125I]-PD 151,242 binds with high affinity to ET receptors (KD = 0.64 ± 0.08 nM; Bmax = 82.3 ± 4.7 fmol/mg protein) iiab.me. In vitro autoradiographic studies have shown dense [125I]-PD 151,242 binding to many regions of the rat brain, including the periaqueductal gray area, with a paucity of ETB-receptor binding sites tocris.com. This compound has also been used to assess specific ETA receptor binding capacity in rat aortic and renal tissue tocris.com.

Porcine Tissues : In porcine left ventricle, saturation binding assays with [125I]-PD 151,242 revealed high-affinity ET receptors (KD = 1.92 ± 0.27 nM; Bmax = 493 ± 248 fmol/mg protein) iiab.me.

These comparative studies highlight the utility of this compound as a selective radioligand for characterizing ETA receptors across different species and tissue types, providing valuable insights into the distribution and pharmacological properties of these receptors.

Discrimination from Endothelin B (ET) Receptors and Subtype Specificity

This compound exhibits significant selectivity for ET receptors over ET receptors. Studies have demonstrated that this compound binds to ET receptors with sub-nanomolar affinity. For instance, in human kidney tissue, which is rich in ET receptors, [I]-PD 151,242 bound to a single population of high-affinity endothelin receptors with a dissociation constant (K) of 0.75 ± 0.07 nM nih.gov. Similarly, in human left ventricle tissue, [I]-PD 151,242 showed a K of 1.07 ± 0.08 nM nih.gov.

The selectivity is further highlighted by competition binding assays. While ET-receptor-selective ligands like BQ123 and FR139317 competed for [I]-PD 151,242 binding with nanomolar affinities (e.g., BQ123 K = 0.43 ± 0.10 nM in human kidney; FR139317 K = 0.37 ± 0.10 nM in human left ventricle), the ET-selective agonist BQ3020 showed significantly lower affinity, inhibiting binding by only 50% at concentrations as high as 10 µM in human kidney nih.govnih.gov. In human left ventricle, unlabelled this compound competed with [I]-ET-1 binding in a biphasic manner, showing high affinity for the ET-site (K = 7.21 ± 2.83 nM) and significantly lower affinity for the ET-subtype (K = 104 ± 23 µM), indicating a selectivity greater than 10,000-fold for the high-affinity site nih.gov.

This high selectivity makes this compound a valuable tool for characterizing ET receptors in various tissues, even those where ET receptors are abundant nih.govnih.gov.

Table 1: Binding Affinities (K) and Receptor Densities (B) of [I]-PD 151,242 in Various Tissues

| Tissue (Species) | Radioligand | K (nM) | B (fmol/mg protein) | Reference |

| Human Kidney | [I]-PD 151,242 | 0.75 ± 0.07 | 48.4 ± 1.6 | nih.gov |

| Human Left Ventricle | [I]-PD 151,242 | 1.07 ± 0.08 | 29.8 ± 4.2 | nih.gov |

| Porcine Left Ventricle | [I]-PD 151,242 | 1.92 ± 0.27 | 493 ± 248 | nih.gov |

| Rat Heart | [I]-PD 151,242 | 0.64 ± 0.08 | 82.3 | nih.gov |

| Ovine Tracheal Epithelium | [I]-PD 151,242 | 0.66 ± 0.06 | 280 ± 20.1 | atsjournals.org |

| Human Cerebral Cortex | [I]-PD 151,242 | 1.23 ± 0.20 | 28.10 ± 9.04 | nih.gov |

| Glioblastoma Multiforme | [I]-PD 151,242 | 1.62 ± 0.20 | 147.04 ± 62.8 | nih.gov |

| Meningiomas | [I]-PD 151,242 | 3.10 ± 0.44 | 290.3 ± 105.8 | nih.gov |

Receptor Localization and Distribution Using this compound Radioligand Binding

Radioligand binding assays, particularly saturation and competitive binding, are widely used to characterize receptors and determine their anatomical distribution researchgate.net. [I]-PD 151,242 has been extensively used as a selective radioligand to map the distribution of ET receptors across various tissues.

Localization in Renal Vasculature and Kidney Tissues

In human kidney, [I]-PD 151,242 has been instrumental in characterizing ET receptors, even in this ET-rich tissue nih.gov. Autoradiographical studies revealed that ET receptors, visualized with [I]-PD 151,242, were predominantly localized to blood vessels within the kidney. This includes interlobular and arcuate arteries, arterioles, and adjacent arcuate veins nih.govnih.gov. Lower binding densities were observed in the vasa recta and glomeruli nih.gov. This distribution suggests that human renal vasculature primarily expresses the ET receptor subtype nih.gov. mRNA encoding both ET and ET receptor subtypes has been detected in the cortex and medulla of human kidneys nih.gov.

Distribution within the Central Nervous System (e.g., Nucleus Raphe Obscurus, Brain Cortex)

This compound has been used to identify endothelin receptor subtypes in the central nervous system. In the rat nucleus raphe obscurus, an area within the brainstem involved in various physiological functions including modulation of the hypoglossal nerve and gastrointestinal motor function wikipedia.org, in vitro autoradiography showed dense binding of [I]-PD 151,242, indicating a predominant presence of ET receptors. In contrast, binding of the ET-selective ligand [I]-BQ3020 was low nih.gov. This suggests that ET receptors are the primary mediators of endothelin-1 (B181129) induced depressor responses in this nucleus nih.gov.

In the human cerebral cortex, [I]-PD 151,242 binds with high affinity to a single population of ET receptors nih.gov. Autoradiography demonstrated a high concentration of ET receptors within the pial and intraparenchymal vessels and meninges overlying the cerebral cortex. This radioligand is capable of clearly delineating the microvasculature in glioblastoma multiforme (GBM), where ET receptors show a strongly vascular pattern of distribution. In meningiomas, ET receptors were found to be dense and homogeneous nih.gov.

Presence in Cardiovascular Tissues (e.g., Heart, Aorta)

This compound has been used to characterize ET receptors in human, rat, and porcine heart tissues nih.gov. In human left ventricle, [I]-PD 151,242 binding was time-dependent and reversible, reaching equilibrium after 120 minutes at 23°C nih.gov. The radioligand binds with high affinity to a single population of ET receptors in human left ventricle (K = 1.07 ± 0.08 nM), porcine left ventricle (K = 1.92 ± 0.27 nM), and rat heart (K = 0.64 ± 0.08 nM) nih.gov. High densities of ET receptors have also been localized using [I]-PD 151,242 to the smooth muscle layer of arteries, including the aorta researchgate.netresearchgate.net. The binding affinities (K) for [I]-PD 151,242 in human vasculature and heart (aorta [0.8 nM], coronary artery [0.5 nM], pulmonary artery [1.8 nM], and ventricle [1.1 nM]) are consistent with its high affinity for ET receptors atsjournals.org.

Expression in Airway Epithelial Tissues (e.g., Ovine Tracheal Epithelium)

In ovine tracheal epithelium, [I]-PD 151,242 has been used to characterize ET receptors. Saturation binding assays showed that [I]-PD 151,242 bound with high affinity to a single population of ET receptors with a K of 0.66 ± 0.06 nM and a maximal binding capacity (B) of 280 ± 20.1 fmol/mg protein atsjournals.org. This suggests the presence of ET receptors in these tissues. Competition studies with BQ-123 (ET-selective) and BQ-788 (ET-selective) further supported the presence of ET receptors, with BQ-123 competing for almost 100% of [I]-PD 151,242 binding atsjournals.org. Immunohistochemical studies also indicated both ET- and ET-receptor-like immunoreactivity throughout the epithelial layer, with ET-receptor-like immunoreactivity predominantly expressed on the apical and basal cell layers atsjournals.org.

Localization in Endocrine Glands (e.g., Rat Adrenal Cortex Zona Glomerulosa and Adrenal Medulla)

Autoradiography studies utilizing [I]-PD 151,242 have demonstrated the presence of ET receptors in the rat adrenal glands, specifically in the zona glomerulosa (ZG) of the adrenal cortex and the adrenal medulla nih.govcore.ac.uk. The zona glomerulosa is the outermost layer of the adrenal cortex, primarily responsible for aldosterone (B195564) production wikipedia.org. In this region, ET receptors ([I]-PD 151,242 BQ-123-displaceable binding sites) were mainly present core.ac.uk.

Studies showed that endothelin-1 (ET-1[1-21]) displaced the binding of selective ligands to both ET ([I]-PD 151,242) and ET receptors ([I]-BQ-3020) in both rat ZG and adrenal medulla. However, ET-1[1-31], an alternative chymase-mediated biosynthetic product of ET-1, selectively displaced only [I]-PD 151,242 binding, indicating its selective action as an ET-receptor agonist in these glands nih.govcore.ac.uk. This selective activation of ET receptors by ET-1[1-31] in the rat adrenal glands is mainly involved in stimulating the proliferative activity of the zona glomerulosa nih.gov. High densities of ET receptors were localized to the secretory cells of the zona glomerulosa researchgate.net.

Table 2: Key Binding Characteristics of this compound in Various Tissues

| Tissue (Species) | Ligand | K (nM) | Selectivity | Key Findings | Reference |

| Human Kidney | [I]-PD 151,242 | 0.75 ± 0.07 | ETA-selective | Mainly localized to renal vasculature (arteries, arterioles, veins). | nih.gov |

| Human Left Ventricle | [I]-PD 151,242 | 1.07 ± 0.08 | ETA-selective | High affinity binding, reversible. >10,000-fold selective over ETB. | nih.gov |

| Rat Nucleus Raphe Obscurus | [I]-PD 151,242 | N/A (dense binding) | ETA-predominant | Dense binding, low ETB binding. | nih.gov |

| Human Cerebral Cortex | [I]-PD 151,242 | 1.23 ± 0.20 | ETA-selective | High concentration in pial/intraparenchymal vessels and meninges. | nih.gov |

| Ovine Tracheal Epithelium | [I]-PD 151,242 | 0.66 ± 0.06 | ETA-selective | High affinity binding to a single population of ET receptors. | atsjournals.org |

| Rat Adrenal Cortex (Zona Glomerulosa) | [I]-PD 151,242 | N/A (presence) | ETA-selective | ET-1[1-31] selectively displaces binding, stimulating ZG proliferation. | nih.govcore.ac.uk |

Characterization in Human Dermal Tissues (e.g., Keloid and Hypertrophic Scar)

Research has explored the presence and functional significance of endothelin receptors in human dermal tissues, particularly in pathological scarring conditions such as keloids and hypertrophic scars. Studies utilizing 125I-PD 151,242, an ETA radioligand, have demonstrated the existence of specific binding sites for this compound in various human skin areas, including the superficial and deep dermis, and vascular beds. nii.ac.jp

A notable finding is the significantly higher number of fibroblastic ETA receptors in keloid tissues compared to normal skin and even moderately and mildly hypertrophic scars. For instance, the apparent Bmax (maximum binding capacity) of ETA receptors in keloids was found to be approximately 19.5 ± 2.3 fmol/mg, which is considerably greater than that observed in normal skin (2.7 ± 0.4 fmol/mg) and moderately/mildly hypertrophic scars (6.5 ± 0.9 fmol/mg). This elevated receptor density in keloids suggests a potential role for ETA receptor-mediated signaling in the pathophysiology of these excessive scarring conditions. The ETA receptor has been shown to operate in the mitogenic effect on human dermal fibroblasts, indicating its involvement in the proliferation of these cells. nii.ac.jp

Table 1: Apparent Bmax of ETA Receptors in Human Dermal Tissues

| Tissue Type | Apparent Bmax (fmol/mg) (Mean ± S.E.M.) | Number of Samples (n) | Significance (p-value) |

| Keloid | 19.5 ± 2.3 | 4 | > Normal Skin, Hypertrophic Scar (p < 0.0001) nii.ac.jp |

| Moderately and Mildly Hypertrophic Scar | 6.5 ± 0.9 | 4 | < Keloid nii.ac.jp |

| Normal Skin | 2.7 ± 0.4 | 4 | < Keloid nii.ac.jp |

Downstream Signaling Pathway Modulation by this compound

As an ETA receptor antagonist, this compound exerts its modulatory effects by interfering with the signaling cascades initiated by ET-1 binding to the ETA receptor. This interference has broad implications for various cellular processes, including those related to endothelin-mediated responses, GPCR activation, and cellular proliferation.

Inhibition of Endothelin-Mediated Cellular Responses

This compound effectively inhibits cellular responses that are mediated by the ETA receptor. Endothelin-1, through ETA receptor activation, is known to mediate a range of effects, including vasoconstriction, cell proliferation, and cellular hypertrophy. pnas.orgnih.govoup.com For instance, in experiments involving insulin-induced changes in vascular contractility, this compound demonstrated a significant reduction in the contractile response, indicating its ability to block endothelin's role in these processes. ahajournals.org The density of ETA receptors correlates with the proliferative responses of smooth muscle cells, and ETA receptor blockade can prevent increases in vascular ET-1 content. pnas.org Furthermore, ET-1 stimulates proliferation in various cell types, and this mitogenic effect can be inhibited by ETA receptor antagonists like this compound. oup.com

Interference with G-protein Coupled Receptor (GPCR) Activation

The ETA receptor belongs to the superfamily of G-protein coupled receptors (GPCRs). GPCRs are integral membrane proteins that play crucial roles in transmitting extracellular signals into intracellular responses through the activation of heterotrimeric G-proteins. nih.govfrontiersin.org this compound, by acting as an antagonist at the ETA receptor, directly interferes with the initial step of this signaling cascade—the ligand-induced activation of the receptor and subsequent G-protein coupling. This antagonism prevents the conformational changes in the receptor that are necessary for GDP-GTP exchange on the Gα subunit, thereby inhibiting the downstream signaling events typically initiated by ETA receptor activation. frontiersin.org In human dermal fibroblasts, the ETA receptor is involved in mitogenic effects, highlighting how this compound's interference with this GPCR can impact cell behavior. nii.ac.jp

Implications for Cellular Proliferation Pathways

The modulation of ETA receptor activity by this compound has direct implications for cellular proliferation pathways. Activation of ETA receptors by ET-1 is a known stimulus for cell proliferation in various cell types, including vascular smooth muscle cells and human dermal fibroblasts. pnas.orgnih.govnii.ac.jp By antagonizing the ETA receptor, this compound inhibits these proliferative signals. This inhibition can be crucial in conditions characterized by excessive cell growth, such as the abnormal fibroblast proliferation seen in keloids and hypertrophic scars. The compound's ability to block the mitogenic effects mediated by the ETA receptor suggests its potential to attenuate the progression of proliferative disorders where endothelin signaling is dysregulated. nih.govoup.comnii.ac.jp

Table 2: Key Effects of ETA Receptor Activation and this compound's Inhibitory Action

| Effect Mediated by ETA Receptor Activation | This compound's Action | Relevant Contexts | Citations |

| Vasoconstriction | Inhibition | Vascular tone regulation | ahajournals.orgnih.gov |

| Cell Proliferation | Inhibition | Hypertrophic scars, keloids, smooth muscle cell proliferation | pnas.orgnih.govoup.comnii.ac.jp |

| Cellular Hypertrophy | Inhibition | Various cell types | nih.gov |

| Mitogenic effect on human dermal fibroblasts | Inhibition | Keloids, hypertrophic scars | nii.ac.jp |

Biological Activities of Pd 151,242 in Preclinical Research Models

In Vitro Cellular and Tissue Studies

Effects on Vascular Smooth Muscle Cell Contractility and Vasoreactivity

PD 151,242 demonstrates significant effects on vascular smooth muscle cell contractility and vasoreactivity due to its antagonistic action on the ETA receptor. The ETA receptor is predominantly expressed on vascular smooth muscle cells and its activation typically leads to vasoconstriction. wikipedia.org

Studies using rat femoral arteries have shown that this compound can cause a complete 100% decrease in insulin-induced increases in arterial contractile responses. nih.govtocris.com In hypertriglyceridemic and hypertensive (HTG) rats, a model exhibiting characteristics of "syndrome X," this compound notably inhibited insulin-stimulated KCl responses. In HTG aortas, it caused a 51.5 ± 9% inhibition, and in HTG femoral arteries, a 58.5 ± 1% inhibition. In contrast, its inhibitory effect was less pronounced in control animals, with 12 ± 10% in aortas and 1 ± 9% in femoral arteries. citeab.comcenmed.com Furthermore, this compound reduced basal contractile responses in HTG femoral arteries. citeab.com

In the context of preeclampsia, this compound (at 10-5 M) significantly attenuated the contractile response of preeclamptic placental chorionic plate arteries to placental-derived vasoactivators by 28 ± 6%. ctdbase.org These findings highlight this compound's capacity to modulate vascular tone by blocking ETA receptors, particularly in conditions associated with altered endothelin system activity.

Table 1: Inhibition of Insulin-Stimulated KCl Responses by this compound in Rat Arteries

| Vessel Type (Rat Model) | Inhibition by this compound (%) | Citation |

| Aorta (HTG) | 51.5 ± 9 | citeab.comcenmed.com |

| Femoral Artery (HTG) | 58.5 ± 1 | citeab.comcenmed.com |

| Aorta (Control) | 12 ± 10 | citeab.comcenmed.com |

| Femoral Artery (Control) | 1 ± 9 | citeab.comcenmed.com |

| Femoral Artery (General) | 100 | nih.govtocris.com |

Table 2: Attenuation of Contractile Response in Preeclamptic Placental Arteries by this compound

| Vessel Type (Condition) | Attenuation by this compound (10-5 M) (%) | Citation |

| Preeclamptic Placental Arteries | 28 ± 6 | ctdbase.org |

Modulation of Endothelin-Induced Cellular Proliferation in Specific Cell Types

Endothelin-1 (B181129) (ET-1), through the activation of ETA receptors, is known to stimulate cell proliferation in various tissues and cell types, including vascular smooth muscle cells and mesangial cells. bidd.groupwikipedia.org

This compound, as an ETA receptor antagonist, can counteract these proliferative effects. For instance, Endothelin-1[1-31], which acts as a selective ETA-receptor agonist, stimulates the proliferation of cultured rat zona glomerulosa (ZG) cells. This proliferogenic effect can be abolished by tyrosine kinase (TK) inhibitors (e.g., tyrphostin-23) and p42/p44 mitogen-activated protein kinase (MAPK) inhibitors (e.g., PD-98059), and significantly reduced by protein kinase-C (PKC) inhibitors (e.g., calphostin-C). The stimulation of TK and MAPK activity in dispersed ZG cells by ET-1[1-31] was specifically blocked by BQ-123, another ETA antagonist, reinforcing the role of the ETA receptor in this proliferative pathway.

Furthermore, in human dermal fibroblasts, the ETA receptor plays a role in mediating mitogenic effects. This suggests that antagonism of the ETA receptor by compounds like this compound could modulate proliferation in these cell types.

Impact on Secretory Functions in Epithelial Cells (e.g., Mucin Secretion Inhibition)

While the endothelin system and epithelial cells are involved in various physiological processes, including mucin secretion, direct research findings specifically detailing the impact of this compound on secretory functions in epithelial cells, such as mucin secretion inhibition, were not identified in the provided literature. General mechanisms of mucin secretion from airway epithelial cells involve regulation by mediators like extracellular ATP via P2Y2 and P2X4 purinergic receptors. However, a direct link to this compound's activity in this context is not available.

Role in Fibroblast Function and Pathological Proliferation

Fibroblasts are critical connective tissue cells responsible for the synthesis and homeostatic balance of the extracellular matrix. The endothelin system, particularly through ET-1, is implicated in fibroblast function and pathological proliferation. ET-1 stimulates cell proliferation in various tissues, including fibroblasts. bidd.group

The ETA receptor specifically mediates the mitogenic effect on human dermal fibroblasts. Beyond direct proliferation, ET-1 also promotes the synthesis of growth factors such as transforming growth factor-β1, basic fibroblast growth factor, and platelet-derived growth factor, all of which are involved in processes like atherogenesis. bidd.group Additionally, ET-1 stimulates DNA and protein synthesis and cell cycle progression in a broader context of cell proliferation. bidd.group Therefore, this compound, by antagonizing the ETA receptor, would be expected to modulate these ET-1-mediated effects on fibroblast proliferation and function, potentially impacting fibrotic processes.

In Vivo Preclinical Models

Cardiovascular System Research (e.g., Studies in Hypertension Models, Vascular Responses)

This compound has been utilized in in vivo preclinical models, particularly in cardiovascular system research, given its role as an ETA receptor antagonist. ETA receptors are known to mediate vasoconstriction, and the endothelin system contributes to the pathogenesis of hypertension. bidd.groupwikipedia.orgciteab.comcenmed.com

In studies involving hypertriglyceridemic and hypertensive (HTG) rats, a model used to investigate hypertension and metabolic syndrome, this compound demonstrated significant effects on vascular responses. It inhibited insulin-stimulated KCl responses in HTG aortas by 51.5 ± 9% and in HTG femoral arteries by 58.5 ± 1%. citeab.comcenmed.com These findings indicate its potential to mitigate exaggerated vascular reactivity observed in hypertensive states. This compound is categorized as an ETA antagonist relevant for cardiovascular diseases. bidd.group

Beyond functional responses, this compound has been used to characterize ETA receptor distribution in vivo. For example, in fetal sheep infused with dexamethasone, 125I-PD-151242 was used to identify ETA receptor density. These studies revealed a significantly higher density of ETA receptors in small femoral muscle vessels of dexamethasone-treated fetuses compared to controls, while a decrease was observed in middle cerebral artery branches. This highlights its utility as a pharmacological tool in understanding receptor dynamics in living systems. The blockade of ETA receptors by antagonists is also recognized for its renoprotective effects in experimental models of IgA Nephropathy, reducing proteinuria and counteracting ETAR-induced vasoconstriction, cell proliferation, inflammation, and fibrosis.

Neurobiological System Investigations (e.g., Receptor Activity in Brain Regions)

Investigations into the neurobiological system have utilized this compound to delineate the distribution and activity of endothelin receptors in the brain. Autoradiographic studies employing [125I]-PD 151,242 have revealed dense binding to numerous regions of the rat brain, including the periaqueductal gray area. These studies indicated a scarcity of endothelin B (ETB) receptor binding sites in these specific brain regions, suggesting a predominant role for ETA receptors in certain central nervous system functions. nih.gov The presence of a rich microvascular network in many brain areas, such as the periaqueductal gray, implies a potential vascular involvement of central endothelin. nih.gov

Furthermore, endothelin antagonists, including both ETA/ETB antagonists (e.g., Tezosentan) and selective ETA antagonists (e.g., BQ123 and BMS 182874), have been shown to block the stimulation of endothelin receptors induced by amyloid β in critical brain regions such as the hippocampus, brain stem, and cerebral cortex. This suggests a potential therapeutic relevance of ETA receptor modulation in neurodegenerative conditions. semanticscholar.org

Table 1: [125I]-PD 151,242 Binding in Rat Brain Regions

| Brain Region | [125I]-PD 151,242 Binding (ETA) | ETB Receptor Binding | Implication |

| Periaqueductal Gray Area | Dense | Paucity | Predominant ETA receptor presence |

| Other Brain Regions | Dense | Paucity | Widespread ETA receptor involvement |

Source: D'Amico et al. 1996, as cited in nih.gov

Renal System Studies (e.g., Endothelin Receptor Functional Modulation)

In renal system studies, this compound has provided insights into the functional modulation of endothelin receptors, particularly concerning vascular contractility. Research conducted on rat femoral arteries demonstrated that this compound, as an ETA receptor antagonist, significantly reduced the increase in arterial contraction induced by insulin (B600854). This finding suggests that the effects of insulin on vascular contractility are, at least partially, mediated by endothelin. ahajournals.org

Endothelin receptors, specifically ETA and ETB, are known to play crucial roles in regulating renal fluid and electrolyte balance, regional blood flow, and glomerular filtration rate. researchgate.netnih.gov Antagonism of the ETA receptor has been associated with beneficial effects in the kidney, including improvements in blood pressure through vasodilation and a reduction in proteinuria, thereby exerting renoprotective effects. researchgate.net

Table 2: Effect of this compound on Insulin-Induced Arterial Contraction in Rat Femoral Arteries

| Condition | Change in Arterial Contractile Response (Relative to Insulin) |

| Insulin (300 nmol/L) | Increased |

| Insulin + this compound (10 µmol/L) | 100% decrease in response |

Source: Adapted from ahajournals.org

Endocrine System Applications (e.g., Adrenal Cortex Proliferative Activity)

This compound has been instrumental in endocrine system research, particularly in understanding endothelin receptor involvement in adrenal cortex proliferative activity. Autoradiographic analyses in the rat adrenal cortex utilized [125I]-PD 151,242 as a selective ligand for ETA receptors. These studies showed that endothelin-1 (ET-1[1-21]) displaced the binding of both ETA ([125I]PD-151,242) and ETB receptor selective ligands, while ET-1[1-31] selectively displaced only ETA receptor binding. nih.gov

Findings indicate that ET-1[1-31] functions as a selective ETA-receptor agonist in the rat adrenal glands, primarily stimulating the proliferative activity of the zona glomerulosa (ZG). The proliferogenic action of ET-1s on the ZG was observed to be blocked by the ETA-receptor antagonist BQ-123. This suggests that this compound, as an ETA antagonist, would counteract this proliferative effect, highlighting the ETA receptor's role in adrenal gland growth regulation. nih.govum.es

Developmental Context Studies (e.g., Fetal Organ Responses and Receptor Density Changes)

In the context of developmental studies, this compound has been employed as a selective ligand to investigate endothelin receptor expression and density changes during human pregnancy. Autoradiography using [125I]-PD 151,242 was performed to examine the expression of ET(A) receptors in human decidua during the first trimester of pregnancy and at term. nih.gov

This research revealed that both ET(A) and ET(B) receptors were expressed in stromal decidual cells during the first trimester of pregnancy. Qualitative examination suggested a reduction in ET(A) receptor expression in the stroma by the third trimester. These findings indicate that the location, intracellular processing, and expression levels of endothelin receptors in human villous tissue undergo changes between the first and third trimesters of pregnancy, implying evolving functions of endothelin-1 during placental development. nih.govnih.gov

Table 3: Endothelin Receptor Expression in Human Decidua During Pregnancy

| Receptor Subtype | Tissue/Cell Type (First Trimester) | Tissue/Cell Type (Third Trimester) | Change in Expression (Third Trimester vs. First Trimester) |

| ET(A) | Stromal decidual cells | Stroma | Qualitative reduction suggested |

| ET(B) | Stromal decidual cells, Endometrial glandular epithelium | Not specified, but ETB-R protein levels unchanged in total villous tissue nih.gov | Upregulation during progesterone-dependent decidualization nih.gov |

Advanced Research Methodologies Employed in the Study of Pd 151,242

Radioligand Binding Techniques

Radioligand binding assays are a cornerstone in the characterization of receptor pharmacology, and they have been extensively applied to understand the interaction of PD 151,242 with its target receptors. These methods utilize a radioactively labeled form of a ligand to quantify and characterize receptor populations in various tissues.

Quantitative autoradiography has been a pivotal technique for visualizing the anatomical distribution and density of receptors targeted by this compound. In studies utilizing the radiolabeled form, [¹²⁵I]-PD 151,242, researchers have successfully mapped the location of endothelin A (ETA) receptors in human tissues. For instance, autoradiographical studies have demonstrated that ETA receptors, visualized with [¹²⁵I]-PD 151,242, are predominantly localized to the vasculature within the human kidney, including interlobular and arcuate arteries, arterioles, and adjacent arcuate veins. nih.gov This technique provides a high degree of anatomical resolution, allowing for the precise localization of binding sites within complex tissue structures.

Saturation and competition binding assays are fundamental for determining the affinity of a radioligand for its receptor and the density of these receptors in a given tissue.

Saturation Binding Assays: These experiments involve incubating tissue preparations with increasing concentrations of a radioligand, such as [¹²⁵I]-PD 151,242, to determine the equilibrium dissociation constant (KD) and the maximum number of binding sites (Bmax). Studies on human vascular tissues have utilized this method to reveal a single population of high-affinity endothelin receptors. nih.gov The binding of [¹²⁵I]-PD 151,242 to sections of human aorta was found to be time-dependent, reaching equilibrium after 120 minutes at 23°C. nih.gov

| Tissue | KD (nM) | Bmax (fmol/mg protein) |

|---|---|---|

| Aorta | 0.76 ± 0.17 | 5.98 ± 1.56 |

| Pulmonary Artery | 1.75 ± 0.20 | 12.78 ± 1.39 |

| Coronary Arteries | 0.51 ± 0.07 | 44.9 ± 1.67 |

| Kidney | 0.75 ± 0.07 | 48.4 ± 1.6 |

Data derived from studies on human vascular and kidney tissues. nih.govnih.gov

Competition Binding Assays: These assays are used to determine the affinity of unlabeled compounds for a receptor by measuring their ability to compete with a radioligand for binding. In the context of this compound, ETA-selective ligands have been shown to compete for [¹²⁵I]-PD 151,242 binding in the human aorta with nanomolar affinity, whereas the ETB-selective compound, BQ3020, competed with much lower, micromolar affinity. nih.gov This demonstrates the high selectivity of [¹²⁵I]-PD 151,242 for the ETA receptor subtype.

| Competing Ligand | KD (nM) | Receptor Selectivity |

|---|---|---|

| BQ123 | 0.41 ± 0.26 | ETA Selective |

| FR139317 | 0.55 ± 0.11 | ETA Selective |

| BQ3020 | 1360 ± 250 | ETB Selective |

Data illustrates the displacement of [¹²⁵I]-PD 151,242 by ETA and ETB selective compounds. nih.gov

The integrity of the receptor and the specificity of ligand binding are critically dependent on the methods used for tissue preparation. While specific optimization protocols for this compound are not extensively detailed in the literature, the successful use of this compound in binding assays implies adherence to established best practices. A common approach is the tissue segment binding method, which utilizes intact tissue pieces to preserve the native environment of the receptors as much as possible. nih.govresearchgate.net For binding assays with [¹²⁵I]-PD 151,242, cryostat sections of tissues such as human aorta and kidney have been effectively used. nih.govnih.gov To maintain receptor integrity, excised tissues are typically immersed immediately in an ice-cold, isotonic nutrient solution, such as a modified Krebs-Henseleit solution, and gassed with 95% O₂ and 5% CO₂ to maintain a physiological pH. researchgate.net The removal of surrounding fat and connective tissues is also a crucial step to reduce non-specific binding and improve the accuracy of the assay. researchgate.net

Molecular Biology and Gene Expression Analysis

To complement binding data, molecular biology techniques are employed to investigate the expression of the receptor subtypes at the genetic level.

Polymerase Chain Reaction (PCR): PCR is a powerful technique for amplifying and detecting specific mRNA sequences, providing evidence for the expression of receptor genes in a particular tissue. In studies related to this compound's target receptors, PCR has been used to detect mRNA encoding both ETA and ETB receptor subtypes in the cortex and medulla of the human kidney. nih.gov This finding confirms the presence of the genetic blueprint for these receptors in the tissue where [¹²⁵I]-PD 151,242 binding is observed.

In Situ Hybridization: This technique allows for the localization of specific mRNA sequences within the cellular context of a tissue. In research on the human vasculature, ³⁵S-labelled antisense probes for ETA and ETB receptors have been used. researchgate.net The hybridization of these probes to the media of epicardial coronary arteries and intramyocardial vessels confirmed the presence of mRNA for both receptor subtypes in the vascular smooth muscle. researchgate.net This method provides valuable information on which cells within a tissue are actively transcribing the receptor genes.

Functional In Vitro Assay Systems

Organ Bath Studies for Direct Measurement of Contractility and Vasoreactivity

Organ bath studies are a cornerstone of classical pharmacology, providing direct measurements of tissue contractility and vasoreactivity in an isolated, controlled environment. nih.govnih.gov This methodology is crucial for characterizing the functional effects of compounds like this compound on smooth muscle tissues, such as those found in blood vessels and the heart.

In the context of this compound, which acts as an antagonist at endothelin-1 (B181129) (ET-1) receptors, organ bath experiments are designed to assess its ability to inhibit the potent vasoconstrictor effects of ET-1. Typically, arterial rings from relevant animal models or human tissue are mounted in an organ bath chamber filled with a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture. The tissue is connected to a force transducer to record changes in isometric tension.

Researchers first establish a baseline tension and then induce contraction by adding an agonist like ET-1 to the bath. The antagonistic properties of this compound are then quantified by its ability to prevent or reverse ET-1-induced contractions. By constructing concentration-response curves in the presence and absence of this compound, investigators can determine its potency and efficacy as an antagonist. Autoradiographical studies have shown that ETA receptors, the primary target of this compound, are heavily localized to the renal vasculature, including interlobular and arcuate arteries, providing a strong rationale for using these specific tissues in organ bath experiments. nih.gov

Cell Culture Models for Proliferation, Secretion, and Signal Transduction Assays

Cell culture models offer a reductionist approach to investigate the molecular mechanisms of action of this compound, away from the complexities of a whole organism. nih.gov These in vitro systems are invaluable for studying cellular processes like proliferation, secretion, and signal transduction, which are known to be modulated by the endothelin system.

Endothelin-1, acting through ETA receptors, is a known mitogen for various cell types, including vascular smooth muscle cells. Its activation of these receptors can trigger signaling pathways that lead to abnormal cell proliferation, a key feature in pathologies like pulmonary hypertension. mdpi.com Cell culture assays are employed to study the anti-proliferative effects of this compound. In these experiments, cultured cells are stimulated with ET-1 with and without the presence of this compound. The extent of cell proliferation is then measured using techniques such as BrdU incorporation or direct cell counting.

Furthermore, the role of this compound in modulating signal transduction is investigated by examining its effect on downstream signaling cascades. ET-1 binding to the ETA receptor activates intracellular pathways involving kinases like ERK and Akt. mdpi.com Researchers use cell culture models to test whether this compound can block the ET-1-induced phosphorylation of these key signaling proteins, often measured via Western blotting or ELISA-based assays. These studies provide molecular-level evidence of the compound's antagonistic activity.

In Vivo Experimental Designs and Approaches

In vivo studies are essential for understanding the integrated physiological effects of this compound in a living organism, bridging the gap between cellular effects and systemic responses.

Selection and Characterization of Relevant Animal Models for Systemic and Organ-Specific Studies

The selection of an appropriate animal model is critical for the relevance of in vivo findings. researchgate.net Research on this compound has utilized various species, including rats and pigs, particularly for cardiovascular studies, due to physiological similarities with humans. nih.gov For instance, radioligand binding studies have characterized the high-affinity binding of this compound to ETA receptors in the hearts of humans, rats, and pigs, validating the use of these species for further functional studies. nih.gov

For organ-specific investigations, models of particular diseases are employed. For example, in studies of renal function, animal models with induced hypertension or kidney disease might be selected to evaluate the therapeutic potential of blocking ETA receptors, which are densely expressed in the renal vasculature. nih.govmdpi.com Similarly, in neuroscience, models of traumatic brain injury or stroke could be used, as the endothelin system and other pathways potentially modulated by related compounds are implicated in the pathophysiology of these conditions. nih.govnih.gov The characterization of these models involves confirming that the molecular target (e.g., the ETA receptor) is present and functional in the tissue of interest.

| Parameter | Human Left Ventricle | Porcine Left Ventricle | Rat Heart |

| K D (nM) | 1.07 ± 0.08 | 1.92 ± 0.27 | 0.64 ± 0.08 |

| B max (fmol mg-1 protein) | 29.8 ± 4.2 | 493 ± 248 | 82.3 ± 4.7 |

| Table 1: Binding affinity (KD) and receptor density (Bmax) of [125I]-PD151242 in heart tissue from different species. Data from reference nih.gov. |

Microinjection and Infusion Techniques for Targeted Delivery

To study the effects of this compound in a specific tissue or organ, targeted delivery methods like microinjection and infusion are employed. webmedbooks.com These techniques allow researchers to administer the compound directly to the site of interest, such as a specific brain region or into the arterial supply of an organ, thereby avoiding systemic effects that could confound the results.

For example, intracranial microinjections can be performed using a stereotaxic frame to deliver this compound to a precise location within the brain of an anesthetized animal. researchgate.net This approach is crucial for investigating the role of local ETA receptors in neuronal function or injury. Similarly, continuous infusion using osmotic pumps can provide sustained local delivery of the compound over days or weeks, which is useful for studying chronic conditions. These methods provide valuable information on the site-specific actions of this compound.

Integration with Physiological Readouts for Functional Assessment (e.g., Blood Pressure Regulation, Heart Rate Responses)

A key component of in vivo research is the integration of compound administration with the measurement of relevant physiological parameters. nih.gov Given that endothelin-1 is one of the most potent vasoconstrictors known, a primary focus of in vivo studies on the ETA antagonist this compound is its effect on cardiovascular function.

Blood pressure is a critical readout. nih.gov In animal models, arterial pressure can be monitored continuously using telemetry or through indwelling catheters. Experiments often involve measuring the change in blood pressure in response to an intravenous infusion of ET-1, and then observing how pretreatment with this compound blunts this hypertensive response. Heart rate is another important parameter that is often measured concurrently, as changes in blood pressure can trigger reflex adjustments in heart rate via the baroreceptor reflex. nih.govresearchgate.net These functional assessments are vital for confirming that the molecular antagonism observed in vitro translates into a physiologically significant effect in the whole animal.

Future Directions and Unexplored Avenues in Pd 151,242 Research

Elucidation of Novel Endothelin-Mediated Pathways and Unidentified Mechanisms

Despite extensive research, the full spectrum of endothelin-mediated pathways remains to be elucidated. PD 151,242, by selectively blocking ETA receptors, can serve as a probe to uncover novel downstream signaling cascades or alternative receptor interactions that are influenced by ETA activation. The endothelin system is involved in diverse physiological functions, including development, fluid-electrolyte homeostasis, and neuronal function, suggesting a broader range of mechanisms that could be impacted by ETA antagonism nih.gov. Future studies should focus on identifying previously unrecognized molecular targets or signaling partners that are indirectly affected by this compound. This includes investigating potential cross-talk mechanisms between ETA and ETB receptors, which could reveal more nuanced roles for ETA in cellular responses ahajournals.org. Understanding these unidentified mechanisms could lead to the discovery of new therapeutic targets or unexpected physiological roles for ETA receptor modulation.

Investigation of Context-Dependent and Differential Tissue-Specific Responses to this compound

The effects of endothelin receptor antagonists, including this compound, can vary significantly depending on the tissue and the specific physiological or pathological context. Endothelin receptors are expressed in a wide array of tissues, and their expression levels can fluctuate under different conditions, such as during pregnancy psu.edu. This compound has been instrumental in characterizing ETA receptors in various tissues, including human, rat, and porcine heart, demonstrating high affinity binding researchgate.net. Research has already indicated differential tissue responses; for example, this compound significantly attenuated contractile responses in preeclamptic placentas, while an ETB antagonist showed a non-significant effect, highlighting distinct roles of endothelin receptor subtypes in specific tissues nih.gov. Further investigation is needed to systematically map the efficacy and impact of this compound across diverse organs and disease states, considering the unique cellular microenvironments and the presence of co-factors that might influence receptor activity. For instance, the kidney exhibits complex ET signaling, with afferent and efferent arterioles employing distinct Ca2+ signaling mechanisms in response to agonists, suggesting that this compound's effects could vary significantly within different renal compartments nih.gov. Such studies are crucial for optimizing its therapeutic application and predicting potential off-target effects in a tissue-specific manner.

Application in Emerging Preclinical Models (e.g., Organoid Cultures, Humanized Systems for Receptor Studies)

Traditional preclinical models, such as 2D cell cultures and animal models, often fall short in fully recapitulating the complexity of human physiology and disease. Emerging preclinical models, particularly organoid cultures and humanized systems, offer a more physiologically relevant platform for studying compound-target interactions. Organoids are miniature three-dimensional models of organs or tissues that mimic the in vivo structure and function, derived from stem cells nih.govnews-medical.netresearchgate.net. They provide a more accurate representation of human physiological conditions and can be used for disease modeling and drug screening, enabling patient-specific investigations nih.govnews-medical.netresearchgate.netsci-hub.se.

Applying this compound in human organoid models (e.g., cardiac, renal, or vascular organoids) could provide unprecedented insights into its receptor binding kinetics, downstream signaling effects, and potential off-target interactions within a human-relevant cellular architecture. These models can overcome limitations of animal models by providing a platform to study human-specific receptor characteristics and complex tissue interactions nih.govsci-hub.se. Furthermore, organoids can be genetically modified to model specific diseases or receptor mutations, offering a controlled environment to assess this compound's efficacy in genetically defined conditions hubrecht.eu. This approach facilitates a deeper understanding of the compound's mechanism of action and its potential for personalized medicine.

Integration with Computational and Systems Biology Approaches for Predictive Modeling of Compound-Target Interactions

The integration of computational and systems biology approaches is becoming increasingly vital for understanding complex drug actions and predicting compound-target interactions (DTIs). Computational systems biology leverages vast omics data, including genomic, proteomic, transcriptional, and metabolic layers, to predict molecular interactions and optimize therapeutic strategies nih.govnih.gov. These methods can identify both intended and unintended drug targets, which is critical for understanding drug efficacy, potential side effects, and opportunities for drug repositioning nih.govplos.orgbiorxiv.orgbiorxiv.org.

For this compound, computational models can be employed to:

Predict Novel Binding Partners: Beyond its known ETA receptor antagonism, computational models can predict other proteins or pathways that this compound might interact with, potentially revealing novel targets.

Model Receptor Interactions: Advanced modeling techniques can simulate the precise interaction of this compound with the ETA receptor in various conformational states, providing atomic-level insights into its selectivity and binding affinity.

Analyze Network Effects: Systems biology approaches can analyze the impact of this compound on complex biological networks, identifying subtle or indirect modulations of pathways that may not be apparent through traditional experimental methods.

Predict Context-Dependent Behavior: By integrating multi-omics data from different physiological or pathological conditions, computational models can predict how this compound's activity might change in diverse biological contexts.

Machine learning and proteochemometric modeling, which utilize both compound and protein properties, are particularly powerful for predicting DTIs, even for compounds with no obvious structural similarity to known drugs biorxiv.orgbiorxiv.org. Furthermore, analyzing drug-induced gene expression profiles can characterize on-target and off-target effects, helping to identify unknown ligands for specific targets plos.orgbiorxiv.org. Applying these sophisticated computational tools to this compound research will significantly accelerate the discovery of its broader pharmacological landscape and potential clinical applications.

Exploration of Therapeutic Utility Beyond Established Endothelin Receptor Antagonism

While this compound is primarily recognized as an ETA receptor antagonist, the extensive and diverse roles of the endothelin system suggest that its therapeutic utility may extend beyond established indications. Endothelin receptor antagonists are currently approved for pulmonary arterial hypertension (PAH) and are under investigation for other cardiovascular diseases, renal failure, and even certain cancers mdpi.comahajournals.orgresearchgate.netfrontiersin.orgnih.gov.

Future research should actively explore whether this compound, owing to its specific ETA selectivity or any yet-to-be-identified mechanisms, could offer therapeutic benefits in conditions where the endothelin system is implicated but not conventionally targeted by ETA antagonists. This could include:

Inflammatory Conditions: Elevated endothelin levels have been reported in inflammatory bowel disease, suggesting a potential role for endothelin receptor antagonism in such conditions nih.gov.

Neurological Disorders: Given the involvement of endothelins in neuronal function, exploring this compound's impact on neurological pathologies could open new therapeutic avenues nih.gov.

Novel Mechanisms in Established Diseases: Even within diseases where endothelin is known to play a role, this compound could be investigated for novel mechanisms of action, such as modulating specific signaling pathways or exhibiting biased agonism/antagonism, which could lead to more refined therapeutic effects nih.gov.

Such explorations would broaden the clinical applicability of this compound and potentially lead to its repositioning for new therapeutic indications.

Q & A

Q. How can researchers leverage multi-omics approaches to elucidate this compound's downstream signaling pathways in complex tissue models?

- Methodological Answer :

- Experimental design : Combine RNA-seq, phosphoproteomics, and metabolomics from the same sample.

- Integration : Use pathway enrichment tools (e.g., GSEA, MetaboAnalyst) to identify convergent nodes.

- Validation : CRISPR-Cas9 knockout of top candidate genes in 3D organoids .

Tables for Key Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。